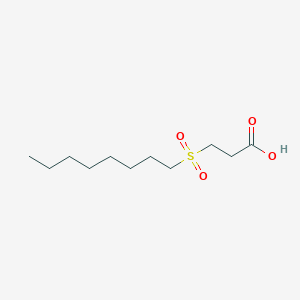

Propanoic acid, 3-(octylsulfonyl)-

Description

Contextualization within Organosulfur Chemistry and its Expanding Frontiers

Organosulfur compounds, which feature carbon-sulfur bonds, are integral to both biological systems and industrial applications. The versatility of sulfur in its various oxidation states allows for a rich and diverse chemistry. The sulfonyl group (-SO2-), in particular, is a powerful functional group that imparts unique properties to organic molecules. It is strongly electron-withdrawing, capable of forming strong hydrogen bonds, and can enhance the metabolic stability of a compound.

The frontiers of organosulfur chemistry are continuously expanding, driven by the development of novel synthetic methodologies and the quest for new materials and therapeutic agents. Researchers are exploring more efficient and environmentally benign ways to introduce sulfur-containing functionalities into complex molecules. This includes the development of new catalytic systems and the use of readily available starting materials. The study of compounds like Propanoic acid, 3-(octylsulfonyl)- contributes to this expanding knowledge base, offering insights into the behavior of molecules containing both a sulfonyl group and a carboxylic acid moiety.

Significance of Functionalized Carboxylic Acids in Contemporary Chemical Synthesis and Materials Science

Carboxylic acids are one of the most fundamental and versatile functional groups in organic chemistry. Their ability to act as both hydrogen bond donors and acceptors, as well as their capacity to be converted into a wide range of other functional groups, makes them invaluable building blocks in chemical synthesis. The introduction of additional functional groups onto a carboxylic acid backbone, as seen in Propanoic acid, 3-(octylsulfonyl)-, can dramatically alter the molecule's physical, chemical, and biological properties.

In contemporary chemical synthesis, functionalized carboxylic acids are employed as key intermediates in the construction of complex natural products and pharmaceuticals. They can direct the stereochemical outcome of reactions and serve as handles for the attachment of other molecular fragments. In materials science, functionalized carboxylic acids are utilized in the design of polymers, metal-organic frameworks (MOFs), and self-assembling monolayers. The carboxylic acid group can provide a point of attachment to surfaces or can participate in the formation of extended network structures.

Research Trajectory of Propanoic acid, 3-(octylsulfonyl)- and Related Analogues

While specific research on Propanoic acid, 3-(octylsulfonyl)- is not extensively documented in publicly available literature, its research trajectory can be inferred from the study of its analogues and the broader trends in the field. The synthesis of related compounds, such as 3-(phenylsulfonyl)propionic acid, has been described, often involving the reaction of a sulfinate salt with a propiolactone or a Michael addition of a sulfinic acid to an acrylic acid derivative. A patented method for synthesizing 3-(benzenesulfonyl)propionic acid involves the reaction of sodium benzenesulfinate (B1229208) with maleic anhydride (B1165640) in an aqueous phase, followed by decarboxylation. google.com

The likely precursors to Propanoic acid, 3-(octylsulfonyl)- are its thio and sulfinyl analogues, Propanoic acid, 3-(octylthio)- and 3-(Octylsulfinyl)propanoic acid. The oxidation of the sulfur atom from a thioether to a sulfoxide (B87167) and then to a sulfone is a common synthetic strategy. Research into these precursors can provide valuable information on the handling and reactivity of this class of compounds. For instance, the synthesis of 3-(octylsulfinyl)propanoic acid can typically involve the reaction of octyl mercaptan with a chlorosulfinyl compound, followed by oxidation and reaction with a propanoic acid derivative. ontosight.ai

The research on other alkylsulfonyl propanoic acids suggests potential applications in areas such as surfactants, corrosion inhibitors, and as intermediates in the synthesis of more complex molecules. The presence of the long octyl chain in Propanoic acid, 3-(octylsulfonyl)- suggests that it may exhibit interesting surface-active properties. Future research will likely focus on developing efficient synthetic routes to this compound, characterizing its physical and chemical properties in detail, and exploring its potential applications in materials science and as a building block in organic synthesis.

Interactive Data Tables

Table 1: Properties of Propanoic acid, 3-(octylthio)- (Precursor)

| Property | Value | Source |

| Molecular Formula | C11H22O2S | nih.gov |

| Molecular Weight | 218.36 g/mol | nih.gov |

| IUPAC Name | 3-(octylsulfanyl)propanoic acid | nih.gov |

| CAS Number | 6964-23-4 | nih.gov |

Table 2: Properties of 3-(Octylsulfinyl)propanoic Acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C11H22O3S | ontosight.ai |

| Molecular Weight | 234.35 g/mol | ontosight.ai |

| IUPAC Name | 3-(octylsulfinyl)propanoic acid | ontosight.ai |

| CAS Number | 100534-51-8 | ontosight.ai |

Table 3: Properties of Related Sulfonylated Propanoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source |

| 3-(Phenylsulfonyl)propionic acid | C9H10O4S | 214.24 | 128-130 | sigmaaldrich.com |

| 3-Sulfopropanoic acid | C3H6O5S | 154.14 | 102-103 | lookchem.com |

| 3-(Aminosulfonyl)propanoic acid | C3H7NO4S | 153.16 | Not specified | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

125534-36-3 |

|---|---|

Molecular Formula |

C11H22O4S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

3-octylsulfonylpropanoic acid |

InChI |

InChI=1S/C11H22O4S/c1-2-3-4-5-6-7-9-16(14,15)10-8-11(12)13/h2-10H2,1H3,(H,12,13) |

InChI Key |

PXEBDVMQYVFOIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Propanoic Acid, 3 Octylsulfonyl and Its Analogues

Strategies for Carbon-Sulfur Bond Formation Leading to Sulfonylated Systems

The formation of the sulfonyl group is a critical step in the synthesis of these compounds. This can be achieved through various oxidative methods or by constructing the C-S bond using nucleophilic reactions.

The most common and direct route to sulfones is the oxidation of a corresponding thioether precursor. rsc.orgjchemrev.com In the context of Propanoic acid, 3-(octylsulfonyl)-, this would involve the oxidation of 3-(octylthio)propanoic acid. A variety of oxidizing agents are available for this transformation, with the choice often depending on factors like substrate tolerance, cost, and environmental impact. jchemrev.comorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a widely used oxidant due to its low cost and the formation of water as the only byproduct, aligning with green chemistry principles. researchgate.netgoogle.com The reaction can be catalyzed by various metal compounds, such as those containing tantalum or niobium, which can offer selectivity towards either the sulfoxide (B87167) or the sulfone. organic-chemistry.org Other catalytic systems include titanosilicate zeolites (like TS-1) and sulfamic acid, which can facilitate the oxidation under mild, often solvent-free conditions. rsc.orgresearchgate.net While the oxidation from thioether to sulfoxide can sometimes occur without a catalyst, the subsequent oxidation to the sulfone typically requires catalytic activation. rsc.orguea.ac.uk

Other potent oxidizing agents include potassium hydrogen persulfate (known as Oxone) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov These reagents are effective but can be less atom-economical than H₂O₂. The choice of oxidant and catalyst is crucial for achieving high yields and selectivity, avoiding over-oxidation or side reactions with other functional groups in the molecule. google.com

A summary of common oxidizing agents is presented below.

Table 1: Comparison of Common Oxidizing Agents for Thioether to Sulfone Conversion| Oxidizing Agent | Typical Catalyst | Advantages | Considerations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Metal compounds (TaC, NbC), Zeolites (TS-1), Sulfamic acid | Green (water byproduct), inexpensive, readily available. researchgate.netgoogle.com | Often requires a catalyst for full oxidation to sulfone. rsc.orguea.ac.uk |

| Potassium Hydrogen Persulfate (Oxone) | None typically required | Powerful, effective for a wide range of sulfides. nih.gov | Less atom-economical than H₂O₂. |

| m-Chloroperoxybenzoic Acid (m-CPBA) | None typically required | Highly effective, well-established reagent. researchgate.netnih.gov | Can be expensive, produces solid waste. |

| Sodium Hypochlorite (NaOCl) | None typically required | Inexpensive, effective for many substrates. nih.gov | Can be harsh, may require careful pH control. |

An alternative to oxidizing a pre-formed thioether involves constructing the C−S bond with the sulfur already in a higher oxidation state or by attaching the alkyl chain to a sulfur-containing propanoic acid.

One major pathway is the Michael addition (or sulfa-Michael addition) of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. tandfonline.com For the target molecule, this would involve the reaction of octanethiol with an acrylate (B77674), such as methyl or ethyl acrylate, followed by hydrolysis of the ester and oxidation of the resulting thioether. This method is highly efficient for forming the 3-(alkylthio)propanoate skeleton. A base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can promote this reaction, sometimes under solvent-free conditions. tandfonline.comingentaconnect.com

Another key strategy is nucleophilic substitution . This can proceed in two ways:

Reaction of an octyl halide (e.g., 1-bromooctane) with a salt of 3-mercaptopropionic acid. znaturforsch.com This directly forms the thioether precursor, 3-(octylthio)propanoic acid, which is then oxidized.

Reaction of an alkyl halide with a pre-formed sulfinate salt (R-SO₂⁻). organic-chemistry.org For example, sodium octanesulfinate could react with a 3-halopropanoate ester. This method builds the C-S bond with the sulfur atom already in the +4 oxidation state, requiring only a single subsequent oxidation step if the sulfone is the final target, or no oxidation if the sulfinate itself is used. Microwave irradiation has been shown to accelerate these types of substitutions. organic-chemistry.org

Targeted Synthesis of Propanoic acid, 3-(octylsulfonyl)-

The specific synthesis of Propanoic acid, 3-(octylsulfonyl)- relies on the careful selection of starting materials and the fine-tuning of reaction parameters to ensure a successful and efficient process.

The most logical synthetic route begins with the formation of the thioether intermediate, Propanoic acid, 3-(octylthio)- , followed by its oxidation.

The precursors for this intermediate are chosen based on the C-S bond formation strategy:

For Michael Addition: The precursors are octanethiol and an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate ). tandfonline.com Octanethiol provides the eight-carbon chain, while the acrylate provides the three-carbon propanoate backbone. The resulting ester, methyl 3-(octylthio)propanoate, is then hydrolyzed to the carboxylic acid before oxidation. nih.gov

For Nucleophilic Substitution: The precursors are typically 3-mercaptopropionic acid and an octyl halide (like 1-bromooctane (B94149) or 1-chlorooctane). znaturforsch.com Alternatively, 3-chloropropionic acid can be reacted with sodium octanethiolate . znaturforsch.com The choice between these pairs depends on precursor availability, cost, and reactivity. The reaction of 3-mercaptopropionic acid with an alkyl halide is often preferred as it can proceed cleanly with a base. znaturforsch.com

Once the thioether, 3-(octylthio)propanoic acid, is synthesized, it is oxidized to the final product, Propanoic acid, 3-(octylsulfonyl)-.

Optimizing the oxidation of 3-(octylthio)propanoic acid is crucial for maximizing the yield and purity of Propanoic acid, 3-(octylsulfonyl)-. Key parameters to consider are the choice of oxidant, catalyst, solvent, temperature, and reaction time.

Oxidant and Catalyst System: For a clean conversion, a system like H₂O₂ with a selective catalyst is often optimal. researchgate.net For instance, using a catalyst that favors sulfone formation over sulfoxide can simplify purification. organic-chemistry.org A study on the synthesis of a related compound, methyl 3-(methylsulfonyl)propanoate, utilized a tetrabutylammonium (B224687) salt of octamolybdate as a catalyst with 30% H₂O₂ in methanol, achieving a clean conversion at room temperature. beilstein-journals.org Photoredox catalysis using an iridium-based catalyst with an oxidant like potassium persulfate represents a modern, mild approach for similar sulfonylation reactions. researchgate.net

Solvent and Temperature: The choice of solvent can influence reaction rates and selectivity. While some modern methods strive for solvent-free conditions, common solvents for oxidation include methanol, water, or acetonitrile (B52724). researchgate.netbeilstein-journals.orgresearchgate.net The temperature is generally kept mild to prevent side reactions. Many catalytic oxidations proceed efficiently at room temperature or slightly elevated temperatures (e.g., 40-60 °C). researchgate.netbeilstein-journals.org

Yield and Purity: High purity is achieved by minimizing the formation of the intermediate sulfoxide. This can be accomplished by using a sufficient equivalent of the oxidizing agent (typically >2 equivalents for thioether-to-sulfone conversion) and allowing the reaction to proceed to completion. beilstein-journals.org Purification is commonly performed by recrystallization or column chromatography. For example, a synthesis of 3-(phenylsulfonyl)propionic acid reported a final yield of 83% after purification. chemicalbook.com

The table below shows hypothetical optimization data for the oxidation step, based on common findings in the literature.

Table 2: Hypothetical Optimization of the Oxidation of 3-(octylthio)propanoic acid| Entry | Oxidant (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Sulfone (%) |

|---|---|---|---|---|---|---|

| 1 | H₂O₂ (2.2) | None | Acetic Acid | 80 | 12 | 65 |

| 2 | m-CPBA (2.2) | None | CH₂Cl₂ | 25 | 4 | 90 |

| 3 | H₂O₂ (2.2) | Ti-Zeolite (5) | Methanol | 40 | 6 | 92 |

| 4 | H₂O₂ (2.2) | Na₂WO₄ (2) | Water | 60 | 8 | 88 |

| 5 | Oxone (2.5) | None | Water/Methanol | 25 | 3 | 95 |

Green Chemistry Principles and Sustainable Synthetic Routes for Sulfonylated Propanoic Acids

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. rsc.orgresearchgate.net These principles are highly applicable to the synthesis of sulfonylated propanoic acids.

Atom Economy and Green Reagents: The ideal synthesis maximizes atom economy. The oxidation of thioethers using H₂O₂ is a prime example of a green reaction, as the only byproduct is water. researchgate.net Similarly, using air as the terminal oxidant is another sustainable strategy. rsc.org The use of sulfur dioxide surrogates, such as DABSO or thiourea (B124793) dioxide, is considered greener than using gaseous SO₂, as they are easier to handle and less toxic. rsc.orgrsc.org

Sustainable Solvents and Conditions: A major goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs). rsc.org Syntheses of sulfones and their precursors have been developed in greener solvents like water or deep eutectic solvents (DES). rsc.orgmdpi.com Furthermore, solvent-free reactions, often assisted by microwave irradiation or mechanochemical grinding, represent a significant advance in sustainability. tandfonline.comrsc.org For example, the sulfa-Michael addition of thiols to acrylates can be performed efficiently without any solvent. tandfonline.comingentaconnect.com

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. The use of recyclable heterogeneous catalysts, such as zeolites or metal carbides, for the oxidation step improves the sustainability of the process. organic-chemistry.orgresearchgate.net These catalysts can be recovered and reused, reducing waste and cost. researchgate.net Electrochemical synthesis is another emerging green technique that avoids the need for chemical oxidants altogether, using electricity to drive the transformation. nih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Propanoic acid, 3-(octylsulfonyl)- |

| 3-(octylthio)propanoic acid |

| Hydrogen peroxide |

| Potassium hydrogen persulfate (Oxone) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Octanethiol |

| Methyl acrylate |

| Ethyl acrylate |

| 3-mercaptopropionic acid |

| 1-bromooctane |

| 1-chlorooctane |

| 3-chloropropionic acid |

| Sodium octanethiolate |

| Sodium octanesulfinate |

| Methyl 3-(octylthio)propanoate |

| Methyl 3-(methylsulfonyl)propanoate |

| Potassium persulfate |

| 3-(phenylsulfonyl)propionic acid |

Advanced Spectroscopic and Structural Characterization of Propanoic acid, 3-(octylsulfonyl)-

A comprehensive analysis of the chemical compound "Propanoic acid, 3-(octylsulfonyl)-" cannot be provided at this time due to the absence of specific experimental spectroscopic data in publicly accessible scientific databases.

Extensive searches for detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) for "Propanoic acid, 3-(octylsulfonyl)-" did not yield any specific results for this particular compound. While general principles of spectroscopic analysis allow for the prediction of spectral characteristics, the generation of a scientifically accurate and authoritative article as requested requires concrete experimental data.

To fulfill the user's request for a thorough and scientifically accurate article, specific data including ¹H and ¹³C NMR chemical shifts and coupling constants, heteronuclear correlation data (HSQC, HMBC), high-resolution mass spectrometry for elemental composition, tandem mass spectrometry (MS/MS) for fragmentation analysis, and specific IR and Raman absorption frequencies are necessary. Without this foundational data, any attempt to construct the outlined article would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo synthesis and spectroscopic analysis of "Propanoic acid, 3-(octylsulfonyl)-" would be required to generate the necessary data to produce the requested article.

Advanced Spectroscopic and Structural Characterization of Propanoic Acid, 3 Octylsulfonyl

X-ray Crystallography for Solid-State Structural Determination

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the solid-state structural determination of Propanoic acid, 3-(octylsulfonyl)- is publicly available at this time.

For related substituted propanoic acid derivatives, X-ray crystallography has been successfully employed to determine their solid-state structures. For instance, studies on other sulfonated propanoic acid derivatives have revealed key structural features, such as the geometry of the sulfonyl group and the conformation of the propanoic acid chain. These studies often highlight the role of intermolecular interactions, like hydrogen bonding, in the formation of the crystal lattice.

However, without experimental data for Propanoic acid, 3-(octylsulfonyl)-, it is not possible to provide specific details such as its crystal system, space group, unit cell dimensions, or the precise spatial arrangement of its constituent atoms. The generation of a data table with these crystallographic parameters is therefore not feasible.

Further research, including the successful crystallization of Propanoic acid, 3-(octylsulfonyl)- and subsequent X-ray diffraction analysis, would be required to furnish the detailed structural insights that this technique provides.

Theoretical and Computational Chemistry of Propanoic Acid, 3 Octylsulfonyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Propanoic acid, 3-(octylsulfonyl)-, such studies would provide invaluable insights into its electronic structure and potential reactivity.

Density Functional Theory (DFT) Studies on Conformational Analysis and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. A DFT study of Propanoic acid, 3-(octylsulfonyl)- would begin with a conformational analysis to identify the molecule's most stable three-dimensional structures. This would involve rotating the various single bonds, particularly within the flexible octyl chain and around the sulfonyl and carboxyl groups, to map the potential energy surface and locate the global energy minimum.

Once the most stable conformer is identified, its molecular geometry can be optimized to determine precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for Propanoic acid, 3-(octylsulfonyl)- (Calculated at B3LYP/6-31G(d) level)

| Parameter | Value |

|---|---|

| C=O bond length (Å) | 1.21 |

| C-O bond length (Å) | 1.35 |

| S=O bond length (Å) | 1.45 |

| C-S bond length (Å) | 1.78 |

| O-H bond length (Å) | 0.97 |

| C-C-O bond angle (°) | 125.0 |

Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would yield. Actual values would require performing the specific calculation.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

An FMO analysis of Propanoic acid, 3-(octylsulfonyl)- would identify the regions of the molecule that are most likely to act as electron donors (nucleophiles) and electron acceptors (electrophiles). The HOMO is typically localized on the part of the molecule that will donate electrons, while the LUMO is localized on the part that will accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Propanoic acid, 3-(octylsulfonyl)-

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | 1.2 |

Note: This data is illustrative and would need to be determined through specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations provide information about a molecule in a static state (usually in the gas phase), Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with a solvent.

An MD simulation of Propanoic acid, 3-(octylsulfonyl)- in a solvent such as water would reveal its dynamic conformational landscape. This would show how the molecule flexes and changes shape in solution. Furthermore, MD simulations can provide detailed information about the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the carboxylic acid group and water.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For Propanoic acid, 3-(octylsulfonyl)-, it would be possible to calculate its theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the carboxylic acid and the S=O stretches of the sulfonyl group.

NMR Spectroscopy: Computational methods can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, which are fundamental parameters in NMR spectroscopy.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of UV-Vis light.

Chemical Transformations and Reaction Mechanisms of Propanoic Acid, 3 Octylsulfonyl

Reactions Involving the Carboxylic Acid Functionality

The terminal carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Propanoic acid, 3-(octylsulfonyl)- is expected to undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and to drive it towards the ester product, it is common to remove the water formed during the reaction.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an amide bond by making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagent(s) | Product | General Conditions |

|---|---|---|---|---|

| Esterification | Propanoic acid, 3-(octylsulfonyl)- | Ethanol, H₂SO₄ (cat.) | Ethyl 3-(octylsulfonyl)propanoate | Heating under reflux |

| Amidation | Propanoic acid, 3-(octylsulfonyl)- | Ammonia (B1221849), DCC | 3-(Octylsulfonyl)propanamide | Room temperature |

The decarboxylation of simple aliphatic carboxylic acids like Propanoic acid, 3-(octylsulfonyl)- is generally not a facile process and requires harsh conditions. The presence of the electron-withdrawing sulfonyl group at the 3-position does not significantly promote decarboxylation in the same way a β-keto group would.

However, specific methods can be employed to achieve decarboxylation. The Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine, would lead to the formation of a 2-bromoethyl octyl sulfone. This reaction proceeds through a radical mechanism. Other radical decarboxylation methods could also be applicable. For instance, Barton decarboxylation, involving the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical initiation, would yield ethyl octyl sulfone.

Table 2: Potential Decarboxylation-Based Transformations

| Reaction Name | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| Hunsdiecker Reaction | 1. AgNO₃, 2. Br₂ | Acyl hypobromite | 2-Bromoethyl octyl sulfone |

| Barton Decarboxylation | 1. Oxalyl chloride, 2. N-Hydroxypyridine-2-thione, 3. t-BuSH | Thiohydroxamate ester | Ethyl octyl sulfone |

Reactivity of the Sulfonyl Group

The sulfonyl group is known for its high stability and acts as a key structural and electronic element within the molecule.

The sulfonyl group is exceptionally stable towards a wide range of reaction conditions, including strong acids, bases, and many oxidizing and reducing agents. The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), making it resistant to further oxidation. Reduction of the sulfonyl group to a sulfide (B99878) is possible but typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) under forcing conditions.

Table 3: Stability of the Sulfonyl Group

| Environment | Stability |

|---|---|

| Strong Acid (e.g., conc. H₂SO₄) | High |

| Strong Base (e.g., aq. NaOH) | High |

| Oxidizing Agents (e.g., KMnO₄, H₂O₂) | High |

| Mild Reducing Agents (e.g., NaBH₄) | High |

The sulfur atom of the sulfonyl group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. This makes it susceptible to attack by strong nucleophiles. For instance, treatment with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the cleavage of the C-S bond.

The protons on the carbon atom alpha to the sulfonyl group (the C2 position of the propanoic acid chain) are acidic due to the electron-withdrawing nature of the sulfonyl group. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles, enabling further functionalization at this position.

Table 4: Reactivity at the Sulfonyl Group and Alpha-Carbon

| Reaction Type | Reagent(s) | Reactive Site | Product Type |

|---|---|---|---|

| Nucleophilic attack on Sulfur | Strong nucleophile (e.g., R-MgBr) | Sulfur atom | C-S bond cleavage products |

| Alkylation at α-carbon | 1. Base (e.g., LDA), 2. Electrophile (e.g., CH₃I) | α-Carbon | α-Alkylated derivative |

Reactions of the Octyl Alkyl Chain

The long, saturated octyl chain is the least reactive part of the molecule. Its reactions are generally limited to free-radical processes.

Free-radical halogenation, initiated by UV light or a radical initiator, can introduce halogen atoms onto the octyl chain. Chlorination is typically non-selective and will produce a mixture of monochlorinated isomers. Bromination, being more selective, will preferentially occur at the secondary carbon atoms of the octyl chain due to the greater stability of the secondary radical intermediate compared to the primary radical.

Table 5: Free-Radical Halogenation of the Octyl Chain

| Reaction | Reagent | Selectivity | Major Product(s) |

|---|---|---|---|

| Chlorination | Cl₂, UV light | Low | Mixture of monochlorinated isomers |

| Bromination | Br₂, UV light | Moderate | Predominantly secondary bromo-isomers |

Functionalization and Derivatization Strategies

The chemical reactivity of Propanoic acid, 3-(octylsulfonyl)- allows for the synthesis of a range of derivatives through reactions targeting the carboxylic acid group. These transformations are fundamental in modifying the molecule's physical and chemical properties for various applications.

Esterification

The carboxylic acid group of Propanoic acid, 3-(octylsulfonyl)- can be readily converted to an ester. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst. The reactivity of the alcohol plays a significant role, with primary alcohols reacting faster than secondary alcohols. For instance, the esterification of propanoic acid with 1-propanol (B7761284) has been shown to achieve high yields, and this reactivity is expected to be similar for 3-(octylsulfonyl)propanoic acid. ceon.rsresearchgate.net The general reaction scheme is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The use of cesium-exchanged heteropoly acid on K-10 clay has also been demonstrated as an effective solid acid catalyst for the esterification of propanoic acid, offering advantages in terms of catalyst reusability. rsc.org

Amidation

Amides can be synthesized from Propanoic acid, 3-(octylsulfonyl)- by reacting it with ammonia or a primary or secondary amine. This reaction typically requires heating and can be facilitated by the use of coupling agents. A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. Alternatively, direct reaction with ammonia at high temperatures can yield the corresponding amide. collegedunia.com The general scheme for amidation is:

R-COOH + R'NH₂ → R-CONHR' + H₂O

Reduction

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(octylsulfonyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk

R-COOH + [H] → R-CH₂OH

It is important to note that direct partial reduction to the corresponding aldehyde is generally not feasible with these reagents.

Functionalization of the Alkyl Chain

While the carboxylic acid provides a primary site for derivatization, the octyl chain can also be functionalized, albeit under more specific conditions. Remote oxidative functionalization of alkyl sulfones has been reported, where C-H bonds at positions distant from the sulfonyl group can be oxidized. researchgate.net For instance, the oxidation of butyl alkyl sulfones with sodium persulfate can lead to the formation of 3-oxobutyl alkyl sulfones. researchgate.net This suggests that similar strategies could potentially introduce functional groups onto the octyl chain of Propanoic acid, 3-(octylsulfonyl)-. Furthermore, manganese-catalyzed α-alkylation of sulfones using alcohols as the alkyl source presents another potential, though less direct, avenue for modifying the alkyl portion of the molecule. acs.org

Oxidative Degradation Mechanisms of the Alkyl Moiety

The octylsulfonyl group, while generally stable, can undergo degradation under strong oxidative conditions. The mechanism of this degradation often involves the generation of highly reactive radical species. Persulfate-based advanced oxidation processes (AOPs) are particularly relevant in this context. acs.orgelsevierpure.com

Persulfate-Induced Oxidation

Persulfate (S₂O₈²⁻) can be activated by heat, transition metals, or base to generate the highly reactive sulfate (B86663) radical (SO₄•⁻). nih.govredox-tech.com This radical is a powerful oxidant capable of abstracting a hydrogen atom from the alkyl chain of the sulfone. acs.orgredox-tech.com

The oxidation of dialkyl sulfones with systems containing sodium persulfate (Na₂S₂O₈) can lead to remote functionalization, where the site of oxidation is influenced by the electron-withdrawing sulfonyl group. researchgate.net In the case of long alkyl chains like the octyl group in Propanoic acid, 3-(octylsulfonyl)-, this can result in the formation of various oxidized products, including ketones and alcohols, at different positions along the chain. researchgate.net

The proposed mechanism for this remote oxidation involves a one-electron oxidation of the sulfone to form a cation-radical. This is followed by an intramolecular hydrogen migration (e.g., 1,5- or 1,6-hydrogen shift) to generate a carbon-centered radical at a position further down the alkyl chain. This radical can then be further oxidized to introduce a functional group. researchgate.net

Oxidative Cleavage

Under more severe oxidative conditions, the C-S bond or C-C bonds within the octyl chain can be cleaved. Oxidative cleavage of organosulfur compounds can be achieved using various methods, including synergistic catalysis with metal nanoparticles. nih.gov The reaction of β-keto sulfones with nitrous acid has also been shown to lead to oxidative cleavage, producing carboxylic acids. researchgate.net While not directly applicable to Propanoic acid, 3-(octylsulfonyl)-, these findings highlight the potential for C-S bond scission under specific oxidative environments.

The complete oxidation of the octyl moiety would ultimately lead to smaller carboxylic acids, carbon dioxide, and sulfate ions. The specific degradation products and their distribution would depend on the nature of the oxidant and the reaction conditions.

Interactive Data Tables

Table 1: Functionalization Reactions of Propanoic acid, 3-(octylsulfonyl)-

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Ammonia or Amine (e.g., R'NH₂) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Table 2: Potential Oxidative Degradation Products of the Alkyl Moiety

| Oxidant System | Potential Products | Mechanism Highlights |

| Persulfate (e.g., Na₂S₂O₈) | Oxo-derivatives (Ketones), Hydroxy-derivatives (Alcohols) | Sulfate radical formation, remote C-H oxidation via hydrogen migration |

| Strong Oxidants | Shorter-chain carboxylic acids, CO₂, SO₄²⁻ | C-C and C-S bond cleavage |

Environmental Chemistry and Fate of Propanoic Acid, 3 Octylsulfonyl

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. epa.gov This is often the primary mechanism for the removal of many organic pollutants from the environment.

Aerobic biodegradation of LAS is a well-documented process that proceeds via omega-oxidation of the alkyl chain, followed by beta-oxidation, leading to the formation of sulfophenylcarboxylic acids (SPCs). nih.govnih.govresearchgate.net The complete mineralization of these intermediates has been observed. nih.govnih.gov The rate of LAS degradation is influenced by factors such as temperature and the presence of an adapted microbial inoculum. nih.gov For instance, the biodegradation of LAS is considerably inhibited at lower temperatures. nih.gov Studies with immobilized Pseudomonas species have demonstrated their efficiency in degrading LAS. scirp.org

Based on this, the aerobic biodegradation of Propanoic acid, 3-(octylsulfonyl)- would likely be initiated by the microbial oxidation of the terminal methyl group of the octyl chain (ω-oxidation) to a carboxylic acid. This would be followed by a series of β-oxidation steps, shortening the alkyl chain by two carbons at a time. The propanoic acid moiety is a readily biodegradable substance.

The microbial community involved in the degradation of sulfonated compounds can be diverse. For example, a mixed culture capable of degrading sulfadiazine (B1682646) was found to consist primarily of the genera Brevibacterium, Castellaniella, and Leucobacter. nih.gov

Anaerobic digestion is a process where bacteria break down organic matter in the absence of oxygen. epa.gov This process is common in environments such as sediments, flooded soils, and wastewater treatment digesters. ecorichenv.comepa.govyoutube.commdpi.com

The anaerobic biodegradation of sulfonated compounds is generally considered to be slower and less efficient than aerobic degradation. Under anaerobic conditions, LAS has been reported to be non-biodegradable due to its long exposure time and toxicity. scirp.org However, some organosulfates have been shown to undergo transformation under anaerobic conditions. nih.gov

The propanoic acid part of the molecule is a known intermediate in anaerobic digestion. scirp.org Its accumulation can sometimes indicate instability in the digestion process. scirp.org The anaerobic degradation of propanoic acid itself involves its conversion to acetate, CO2, and H2 by propionate-oxidizing bacteria, which are then utilized by methanogens to produce methane.

The initial steps in the anaerobic breakdown of the octylsulfonyl group are less clear. Desulfonation, the cleavage of the carbon-sulfur bond, is a critical and often rate-limiting step in the anaerobic degradation of organosulfonates. This process can be challenging for microorganisms.

The following table summarizes the probable biotic degradation pathways for Propanoic acid, 3-(octylsulfonyl)-.

| Degradation Pathway | Condition | Likelihood of Degradation | Probable Mechanism and Metabolites |

| Aerobic Biodegradation | Presence of Oxygen | High | Initial ω-oxidation of the octyl chain, followed by β-oxidation. The propanoic acid moiety is readily degradable. Potential metabolites include shorter-chain sulfonated carboxylic acids. nih.govnih.gov |

| Anaerobic Biodegradation | Absence of Oxygen | Low to Moderate | The propanoic acid moiety can be degraded. The octylsulfonyl group is expected to be more recalcitrant. Desulfonation is a likely rate-limiting step. scirp.orgnih.gov |

Environmental Distribution and Partitioning Behavior Modeling

There is no available data to model the environmental distribution and partitioning behavior of Propanoic acid, 3-(octylsulfonyl)-. Information regarding its potential to move between environmental compartments such as water, soil, air, and biota is not present in the public domain. Consequently, key parameters used in such modeling, including:

Soil Organic Carbon-Water Partitioning Coefficient (Koc)

Henry's Law Constant

Bioconcentration Factor (BCF)

are unknown for this specific compound.

Identification and Characterization of Transformation Products and Environmental Pathways

No studies have been identified that investigate the transformation or degradation of Propanoic acid, 3-(octylsulfonyl)- in the environment. As a result, there is no information on:

Potential biotic or abiotic degradation pathways (e.g., hydrolysis, photolysis, biodegradation).

The identity and characteristics of any resulting transformation products.

Without experimental or modeling data, it is not possible to describe the environmental pathways or the ultimate fate of this compound.

Advanced Analytical Methodologies for Propanoic Acid, 3 Octylsulfonyl in Research Matrices

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection technique, offer enhanced analytical capabilities.

GC-MS combines the separation power of GC with the identification capabilities of MS. For "Propanoic acid, 3-(octylsulfonyl)-", after appropriate derivatization to increase volatility, GC-MS analysis would provide a retention time for the derivative and a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization, serves as a chemical fingerprint for its identification. A predicted GC-MS spectrum for underivatized propionic acid is available in the Human Metabolome Database, which can serve as a reference for understanding the fragmentation of the carboxylic acid moiety. hmdb.ca

Table 2: Predicted Key Mass Fragments for Methylated Propanoic acid, 3-(octylsulfonyl)-

| m/z | Proposed Fragment Identity |

| [M-OCH3]+ | Loss of the methoxy (B1213986) group from the ester |

| [M-C8H17]+ | Loss of the octyl chain |

| [SO2C3H5COOCH3]+ | Fragment containing the sulfonyl and ester groups |

LC-MS/MS is the benchmark technique for the sensitive and selective quantification of a wide range of compounds in complex biological and environmental samples. nih.gov For "Propanoic acid, 3-(octylsulfonyl)-", LC-MS/MS would not require derivatization. The compound can be ionized using electrospray ionization (ESI), likely in negative ion mode to deprotonate the carboxylic acid.

In an LC-MS/MS experiment, the first mass spectrometer (Q1) selects the precursor ion (the deprotonated molecule of "Propanoic acid, 3-(octylsulfonyl)-"). This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. A study on short-chain fatty acids demonstrated the utility of LC-MS/MS for their analysis without derivatization, highlighting its advantages in terms of simple sample preparation and short run times. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for Propanoic acid, 3-(octylsulfonyl)-

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | [M-H]- |

| Product Ions (Q3) | Fragments resulting from the loss of SO2, the octyl chain, or CO2 |

| Collision Energy | Optimized for maximum product ion intensity |

Electrophoretic Techniques and Microfluidic Systems for High-Throughput Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For "Propanoic acid, 3-(octylsulfonyl)-", which is an anionic compound at neutral and basic pH, CE would be a viable analytical method. The separation is typically rapid and requires very small sample volumes. Coupling CE with a mass spectrometer (CE-MS) would provide both separation and identification.

Microfluidic systems, or "lab-on-a-chip" devices, integrate multiple analytical processes onto a single chip. These systems offer the potential for high-throughput analysis of "Propanoic acid, 3-(octylsulfonyl)-" with minimal sample and reagent consumption. While the development of a specific microfluidic device for this compound would require significant research, the principles of electrophoretic and chromatographic separations can be implemented on a microscale.

Sample Preparation Strategies for Complex Environmental and Biological Research Matrices

The accurate determination of Propanoic acid, 3-(octylsulfonyl)-, a sulfonated carboxylic acid, in intricate environmental and biological samples necessitates meticulous sample preparation. The primary objectives of these strategies are to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Given the limited specific literature on Propanoic acid, 3-(octylsulfonyl)-, the methodologies discussed below are based on established protocols for structurally analogous compounds, such as other sulfonated organic acids and per- and polyfluoroalkyl substances (PFAS), which share similar analytical challenges. chromatographyonline.comnih.gov

Extraction Techniques

The initial step in sample preparation is the extraction of Propanoic acid, 3-(octylsulfonyl)- from the solid or liquid matrix. The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely employed technique for the extraction and preconcentration of organic analytes from aqueous samples. chromatographyonline.comlabmanager.com For sulfonated carboxylic acids like Propanoic acid, 3-(octylsulfonyl)-, weak anion exchange (WAX) and polymeric reversed-phase sorbents are particularly effective. chromatographyonline.comlabmanager.com WAX sorbents utilize a positively charged functional group to retain the anionic sulfonate group, while polymeric sorbents like polystyrene-divinylbenzene (PS-DVB) rely on hydrophobic interactions. chromatographyonline.comchromatographyonline.com

A typical SPE procedure involves conditioning the cartridge with a solvent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger solvent, often a methanolic solution containing ammonium (B1175870) hydroxide (B78521). chromatographyonline.com The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery and a clean extract. chromatographyonline.com

Table 1: Comparison of SPE Sorbents for Analytes Structurally Similar to Propanoic acid, 3-(octylsulfonyl)- in Water Samples

| Sorbent Type | Retention Mechanism | Advantages | Disadvantages | Typical Elution Solvent |

| Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | High selectivity for anionic compounds, effective for short-chain compounds. chromatographyonline.comlabmanager.com | Can be prone to matrix effects from other anions. | Methanol with ammonium hydroxide chromatographyonline.com |

| Polystyrene-Divinylbenzene (PS-DVB) | Reversed-Phase (Hydrophobic) | Good retention for nonpolar compounds, high capacity. chromatographyonline.com | May have lower recovery for more polar, shorter-chain compounds. chromatographyonline.com | Methanol chromatographyonline.com |

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds, pH adjustment of the aqueous sample is crucial to ensure the analyte is in its neutral, more organic-soluble form. The choice of organic solvent is critical and depends on the polarity of the analyte. Solvents like methyl tert-butyl ether (MTBE) and dichloromethane (B109758) have been used for the extraction of similar organic acids.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including soil and sediment. portico.orgnih.govrestek.com The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.gov For acidic analytes, modifications such as the use of buffered extraction salts can improve recovery. portico.org

Table 2: Illustrative QuEChERS Protocol for Analytes with Similar Properties in Soil

| Step | Procedure | Purpose |

| 1. Sample Hydration | For dry soil, add a specific volume of water and allow to hydrate. chromatographyonline.com | Improves extraction efficiency from dry matrices. |

| 2. Extraction | Add acetonitrile (B52724) and extraction salts (e.g., MgSO₄, NaCl, citrate (B86180) buffer) and shake vigorously. portico.orgchromatographyonline.com | Extracts the analyte from the soil into the acetonitrile phase. |

| 3. Centrifugation | Centrifuge to separate the acetonitrile layer from the solid and aqueous layers. chromatographyonline.com | Isolates the extract. |

| 4. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the acetonitrile extract to a tube containing d-SPE sorbents (e.g., PSA, C18, MgSO₄) and vortex. nih.govchromatographyonline.com | Removes interfering matrix components like fatty acids, pigments, and residual water. |

| 5. Final Centrifugation | Centrifuge to pellet the d-SPE sorbents. chromatographyonline.com | Prepares the final extract for analysis. |

Clean-up Strategies

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with instrumental analysis, causing ion suppression or enhancement in mass spectrometry. nebiolab.comnih.gov

Dispersive Solid-Phase Extraction (d-SPE): As mentioned in the QuEChERS protocol, d-SPE is a rapid and effective clean-up technique. The choice of sorbent is critical; for instance, primary secondary amine (PSA) is used to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. nih.gov

Cartridge-Based SPE: SPE cartridges can also be used for clean-up of extracts obtained from LLE or other extraction methods. This approach allows for a more controlled and potentially more thorough clean-up compared to d-SPE.

Matrix Effects Mitigation

Matrix effects are a significant challenge in the analysis of complex samples, particularly with sensitive detection techniques like liquid chromatography-mass spectrometry (LC-MS). nebiolab.comnih.gov These effects arise from co-eluting matrix components that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nebiolab.com

Several strategies can be employed to mitigate matrix effects:

Effective Clean-up: The most direct approach is to remove the interfering matrix components through rigorous clean-up procedures as described above. nih.gov

Dilution: Diluting the final extract can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte signal. mdpi.com However, this may compromise the method's sensitivity.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.

Isotope Dilution: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective way to correct for matrix effects. The internal standard is added to the sample at the beginning of the preparation process and experiences the same extraction inefficiencies and matrix effects as the native analyte, allowing for accurate correction.

The successful analysis of Propanoic acid, 3-(octylsulfonyl)- in diverse and complex research matrices is heavily reliant on the careful selection and optimization of sample preparation strategies. By drawing upon established methods for analogous sulfonated organic acids and employing a combination of efficient extraction, targeted clean-up, and robust matrix effect mitigation techniques, researchers can develop reliable and accurate analytical methods to further investigate this compound.

Industrial and Technological Research Applications of Propanoic Acid, 3 Octylsulfonyl

Role as Chemical Intermediates in Advanced Organic Synthesis

The structure of Propanoic acid, 3-(octylsulfonyl)- makes it a potentially valuable intermediate in multi-step organic syntheses. Sulfones are recognized as versatile synthons in the construction of complex molecules. iomcworld.com The presence of the carboxylic acid group and the reactive centers adjacent to the sulfonyl group allows for a variety of chemical transformations.

The synthesis of sulfones often involves the oxidation of corresponding thioethers. wikipedia.org For Propanoic acid, 3-(octylsulfonyl)-, a plausible synthetic route would involve the oxidation of a precursor like 3-(octylthio)propanoic acid. Another common method for sulfone synthesis is the alkylation of sulfinate salts. thieme-connect.com The synthesis of related compounds, such as 3-(phenylsulfonyl)propionic acid, has been achieved through the reaction of benzenesulfonylhydrazide with acrylic acid, suggesting a potential pathway for the synthesis of alkylsulfonyl propanoic acids. chemicalbook.com

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway for further molecular diversification. nih.gov The sulfonyl group itself can act as a leaving group in certain reactions or can be used to activate adjacent positions for nucleophilic attack. thieme-connect.com This dual functionality makes compounds like Propanoic acid, 3-(octylsulfonyl)- attractive building blocks for creating more complex molecules with potential applications in pharmaceuticals and specialty chemicals. researchgate.netnih.gov

Functional Material Applications Research

The combination of a long alkyl chain and polar functional groups in Propanoic acid, 3-(octylsulfonyl)- suggests its potential use in the development of new functional materials.

Polymer Additives and Modifiers (e.g., Chain Transfer Agents, Stabilizers)

Chain transfer agents (CTAs) are crucial in controlling the molecular weight of polymers during polymerization. nih.gov While there is no direct evidence of Propanoic acid, 3-(octylsulfonyl)- acting as a CTA, related sulfur-containing compounds are known to function in this capacity. For instance, mercaptans are common CTAs. The sulfonyl group, being strongly electron-withdrawing, could influence the reactivity of adjacent C-H bonds, although its direct role as a chain transfer moiety is not established.

Design of Surfactant and Emulsifier Systems

The amphiphilic nature of Propanoic acid, 3-(octylsulfonyl)-, with its long hydrophobic octyl tail and hydrophilic sulfonyl and carboxylic acid head, strongly suggests its potential as a surfactant or emulsifier. Surfactants are essential in a wide range of applications for their ability to reduce interfacial tension between immiscible liquids. nih.gov

Sulfonated surfactants, which contain a sulfonate group, are a major class of anionic surfactants known for their good performance. sancolo.com Although Propanoic acid, 3-(octylsulfonyl)- contains a sulfone, not a sulfonate, the polarity of the sulfonyl group, combined with the carboxylic acid, would contribute to the hydrophilic character of the head group. The design of novel surfactants often involves modifying the hydrophobic and hydrophilic portions of the molecule to achieve desired properties like critical micelle concentration (CMC) and stability in hard water. acs.orgresearchgate.net Long-chain ether carboxylates are also known for their excellent emulsification and dispersing properties. colonialchem.com The structure of Propanoic acid, 3-(octylsulfonyl)- aligns with the general architecture of such specialty surfactants and could be a subject of research for creating stable emulsions in various industrial processes. google.comresearchgate.net

Development of Novel Agrochemical Active Ingredients and Formulations

There is growing interest in sulfone-containing compounds within agrochemical research. thieme-connect.com Recent studies have highlighted the discovery of alkyl sulfones as a novel class of insecticides. nih.govresearchgate.net The sulfone moiety is present in several commercial agrochemicals and is explored for its potential to enhance biological activity. acs.orgresearchgate.net

Propanoic acid and its derivatives also have a history of use in agriculture, for example, as herbicides and mold inhibitors. google.comusda.gov The combination of the sulfonyl group and the propanoic acid moiety in Propanoic acid, 3-(octylsulfonyl)- could lead to new active ingredients with unique modes of action or improved formulation properties. The long alkyl chain could influence the compound's lipophilicity, affecting its uptake and transport in target organisms. The development of new agrochemicals often involves synthesizing and screening a wide variety of structures, and compounds like Propanoic acid, 3-(octylsulfonyl)- represent a logical, albeit underexplored, area of investigation. ontosight.ai

Catalyst and Reagent Development in Specialized Organic Reactions

The sulfonyl group is known to influence the reactivity of adjacent atoms, making sulfone-containing molecules candidates for specialized reagents and catalysts. iomcworld.com The strong electron-withdrawing nature of the sulfonyl group can activate neighboring C-H bonds, making them more acidic and susceptible to deprotonation. wikipedia.org This property is exploited in reactions like the Julia olefination.

Furthermore, sulfonyl-containing compounds can participate in radical reactions. nih.gov For example, sulfonyl radical intermediates can be generated and used in carbon-carbon bond-forming reactions. acs.org The carboxylic acid group in Propanoic acid, 3-(octylsulfonyl)- could also play a role in catalysis, for instance, by participating in acid-base catalysis or by coordinating to metal centers. While specific catalytic applications of Propanoic acid, 3-(octylsulfonyl)- have not been reported, its functional groups are characteristic of molecules used to facilitate or participate in a range of organic transformations.

Mechanistic Investigations of Interactions with Biological Systems Academic Focus

In Vitro Studies on Molecular Targets and Biochemical Pathways

Enzyme Inhibition/Activation Mechanisms at the Molecular Level

No studies have been identified that investigate the effects of "Propanoic acid, 3-(octylsulfonyl)-" on enzyme activity. Research in this area would be crucial to understanding its potential as a modulator of enzymatic pathways. Such studies would typically involve incubating the compound with isolated enzymes and measuring any changes in their catalytic rates.

Receptor Binding and Ligand-Target Interaction Studies

There is no available data on the binding affinity or interaction of "Propanoic acid, 3-(octylsulfonyl)-" with any biological receptors. Future research, potentially using techniques like radioligand binding assays or surface plasmon resonance, would be necessary to identify and characterize any molecular targets.

Cell-Free System Analysis of Biochemical Transformations and Metabolic Fates

The metabolic fate and biochemical transformations of "Propanoic acid, 3-(octylsulfonyl)-" in a cell-free environment have not been documented. Cell-free systems, which contain cellular components without intact cells, are powerful tools for studying metabolism. mdpi.comnih.gov Future investigations using liver microsomes or other cell-free extracts could elucidate the metabolic pathways of this compound.

Biophysical Characterization of Compound-Biomolecule Complexes

Information regarding the biophysical characteristics of any complexes formed between "Propanoic acid, 3-(octylsulfonyl)-" and biomolecules is not available. Techniques such as isothermal titration calorimetry, nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography would be required to characterize the thermodynamics and structure of any such interactions.

Theoretical Modeling of Biological Interactions (e.g., Docking and Molecular Dynamics Simulations)

No theoretical modeling, molecular docking, or molecular dynamics simulation studies have been published for "Propanoic acid, 3-(octylsulfonyl)-". These computational methods are invaluable for predicting the binding modes and affinities of small molecules with biological targets. openaccessjournals.com Future computational studies could provide initial insights into the potential biological targets of this compound and guide further experimental research.

Future Research Directions and Emerging Paradigms for Sulfonylated Propanoic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of novel sulfonylated propanoic acids. africansciencegroup.commdpi.com These computational tools can analyze vast datasets to identify promising lead compounds with desired properties, significantly reducing the time and cost associated with traditional drug discovery and materials science. africansciencegroup.comcrimsonpublishers.com

Table 1: Applications of AI/ML in Sulfonylated Propanoic Acid Research

| Application Area | AI/ML Tool/Technique | Potential Impact on "Propanoic acid, 3-(octylsulfonyl)-" |

|---|---|---|

| Compound Discovery | Deep Learning, Neural Networks | Prediction of novel biological activities and therapeutic targets. mdpi.com |

| Property Prediction | QSAR, Machine Learning Models | Estimation of physicochemical properties, and toxicity. africansciencegroup.com |

| Synthesis Planning | Retrosynthesis Algorithms | Design of efficient and novel synthetic routes. cas.orgpharmafeatures.com |

| Reaction Optimization | Autonomous Reactors, ML Algorithms | Fine-tuning of reaction conditions for improved yield and purity. beilstein-journals.orgnih.govsemanticscholar.org |

Exploration of Novel, More Efficient Synthetic Pathways

The development of novel and more efficient synthetic methodologies is a cornerstone of future research in sulfonylated propanoic acid chemistry. Traditional methods for creating sulfones often involve harsh reaction conditions and generate significant waste. nih.gov Modern research is focused on creating more sustainable and atom-economical processes.

One promising area is the development of mechanochemical-assisted synthesis, which can lead to solvent-free and more environmentally friendly reactions. rsc.org For instance, a mechanochemical approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids has been reported, offering a green and efficient route to vinyl sulfones. rsc.org Adapting such methods for the synthesis of saturated sulfonylated propanoic acids could significantly improve the sustainability of their production.

Another key direction is the use of more readily available and less hazardous starting materials. Recent research has demonstrated the synthesis of sulfinate esters from thioesters, avoiding the use of foul-smelling and easily oxidized thiols. sciencedaily.com Similarly, new methods for synthesizing sulfones from sulfonyl chlorides and other sulfonic acid derivatives are being explored to improve regioselectivity and reduce waste. nih.gov The development of catalytic systems, including the use of earth-abundant metals, is also a major focus for creating more sustainable sulfonylation reactions. researchgate.net

Advanced Characterization Techniques for In Situ and Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates and byproducts. Future research on sulfonylated propanoic acids will increasingly rely on advanced in situ and real-time characterization techniques.

Process Analytical Technology (PAT) is becoming more integrated into continuous flow processing, enabling real-time monitoring for applications like self-optimization and kinetic analysis. nih.gov For the synthesis of sulfonylated compounds, techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the progress of a reaction as it occurs. numberanalytics.comresearchgate.net This allows for precise control over reaction parameters to maximize yield and minimize impurities.

For example, in the sulfonation of aromatic compounds on self-assembled monolayers, in situ spectroscopic analysis has been used to study reaction rates and product distribution. nih.gov Portable mass spectrometry is also emerging as a tool for the direct analysis and monitoring of organosulfur compounds in the gaseous phase, which could be adapted for monitoring volatile intermediates or byproducts in synthesis. rsc.org The use of multiple, orthogonal real-time analytical tools can provide a comprehensive understanding of complex multi-step syntheses. nih.gov These advanced characterization methods will be instrumental in optimizing the synthesis of "Propanoic acid, 3-(octylsulfonyl)-" and understanding its reaction chemistry in detail.

Table 2: Advanced Characterization Techniques for Sulfonylated Propanoic Acid Synthesis

| Technique | Information Provided | Relevance to "Propanoic acid, 3-(octylsulfonyl)-" Synthesis |

|---|---|---|

| In Situ FT-IR/Raman Spectroscopy | Real-time tracking of functional group transformations. numberanalytics.comresearchgate.net | Monitoring the conversion of starting materials to the final sulfonylated product. |

| In Situ NMR Spectroscopy | Identification of intermediates and determination of reaction kinetics. nih.govresearchgate.net | Elucidating the reaction mechanism and optimizing reaction times. |

| Mass Spectrometry | Detection of products, byproducts, and volatile compounds. rsc.org | Quantifying product formation and identifying potential side reactions. |

Sustainable and Circular Economy Approaches in Production and Application of Sulfonylated Compounds

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, and the production of sulfonylated compounds is no exception. tarosdiscovery.comweforum.org Future research will emphasize the development of sustainable production methods and the design of products that can be reused or recycled.

A key aspect of this is the use of renewable feedstocks. tarosdiscovery.com While "Propanoic acid, 3-(octylsulfonyl)-" is derived from petrochemical sources, future research may explore bio-based routes to propanoic acid and octyl precursors. rsc.org The use of water as a solvent and the elimination of hazardous reagents are also central to green synthesis strategies for sulfonylated compounds. sci-hub.secircularstories.org

Furthermore, the chemical industry is being called upon to develop innovative recycling processes to create a more reliable and sustainable supply of raw materials. tarosdiscovery.com This includes the chemical recycling of products back to their monomeric or basic chemical forms. circular-chemical.org Applying these principles to the lifecycle of sulfonylated propanoic acids will be a critical area of future research, aiming to minimize environmental impact and create a more sustainable chemical economy. hbm4eu.eu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Propanoic acid, 3-(octylsulfonyl)- |

| 3-(octylthio)propanoic acid |

| 3-(octylsulfinyl)propanoic acid |

| 3-[(octylsulfonyl)amino]propanoic acid |

| Propanoic acid |

| Sulfinate esters |

| Thioesters |

| Thiols |

| Sulfones |

| Vinyl sulfones |

| α,β-unsaturated carboxylic acids |

| Sulfonyl chlorides |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propanoic acid, 3-(octylsulfonyl)-, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves sulfonation of a propanoic acid precursor. A common approach is reacting octylsulfonyl chloride with a propanoic acid derivative (e.g., 3-aminopropanoic acid) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios should be optimized via iterative design-of-experiment (DoE) protocols. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How can structural confirmation of Propanoic acid, 3-(octylsulfonyl)- be achieved using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic peaks: the sulfonyl group ( 3.0–3.5 ppm for protons adjacent to -SO-) and carboxylic acid protons ( 10–12 ppm, broad).

- FTIR : Confirm the presence of -SO- (asymmetric stretch: 1320–1370 cm) and -COOH (C=O stretch: 1700–1725 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula CHOS .

Q. What strategies improve the aqueous solubility of Propanoic acid, 3-(octylsulfonyl)- for biological assays?

- Methodology : Convert the carboxylic acid group to its sodium salt via neutralization with NaOH. Alternatively, employ co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) in buffer systems. Monitor solubility using dynamic light scattering (DLS) or UV-Vis spectroscopy .

Advanced Research Questions

Q. How does Propanoic acid, 3-(octylsulfonyl)- interact with enzymes such as phosphodiesterases, and what experimental designs validate its inhibitory activity?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., 3’-(2’-O-anthraniloyl)-ATP) in kinetic assays to measure inhibition constants ().

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with the enzyme’s active site. Validate with site-directed mutagenesis of key residues (e.g., catalytic histidine).

- Contradiction Analysis : If conflicting activity data arise, compare assay conditions (pH, ionic strength) and purity of batches via HPLC .

Q. What role does Propanoic acid, 3-(octylsulfonyl)- play in polymer synthesis, and how can its reactivity be modulated for tailored material properties?

- Methodology :

- Polymerization : Use as a monomer in step-growth polymerization with diols or diamines. Monitor degree of polymerization () via gel permeation chromatography (GPC).

- Functionalization : Introduce crosslinkers (e.g., divinylbenzene) to enhance thermal stability. Characterize using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

- Methodology :

- Standardized Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm Assays : Use crystal violet staining to assess biofilm disruption. Control for solvent effects (e.g., DMSO cytotoxicity).

- Metabolomics : Compare metabolic profiles of treated vs. untreated bacteria via LC-MS to identify target pathways .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression .

Q. How can computational modeling predict the environmental persistence of Propanoic acid, 3-(octylsulfonyl)-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.